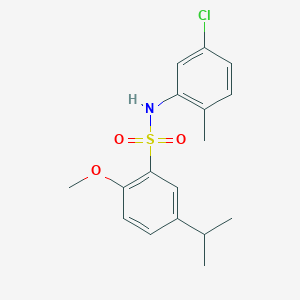![molecular formula C26H24FN3O3S B2876169 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 866843-23-4](/img/structure/B2876169.png)
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as BFQ or BMS-599626 and belongs to the class of quinoline derivatives.
Scientific Research Applications
Fluorescent Ligands for Receptor Visualization
A study by Lacivita et al. (2009) focused on synthesizing environment-sensitive fluorescent ligands for human 5-HT1A receptors. One compound in this series demonstrated very high receptor affinity and good fluorescence properties, making it a potential tool for visualizing 5-HT1A receptors in cells using fluorescence microscopy (Lacivita et al., 2009).
5-HT6 Receptor Antagonist with Cognitive Enhancing Properties
Hirst et al. (2006) explored SB-399885, a compound with high affinity for 5-HT6 receptors, exhibiting cognitive enhancing properties in aged rat models. This antagonist showed promise in improving cognitive deficits, potentially applicable in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Studies of Fluoroquinolone-based Derivatives
Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with antimicrobial properties. Their research indicates potential applications in combating bacterial and fungal infections (Patel & Patel, 2010).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) synthesized novel compounds with piperazine substituents, revealing luminescent properties and photo-induced electron transfer potentials. These findings suggest applications in photodynamic therapy and imaging (Gan et al., 2003).
Crystal Structure Studies and DFT Calculations
Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel piperazine derivatives, contributing to a deeper understanding of their electronic properties and potential pharmaceutical applications (Kumara et al., 2017).
Synthesis and Antimicrobial Evaluation of Fluoroquinolone Derivatives
Chen et al. (2013) synthesized a range of fluoroquinolone derivatives, demonstrating significant inhibition of bacterial pathogens. These compounds could be useful in treating infections resistant to conventional antibiotics (Chen et al., 2013).
Analgesic and Anti-inflammatory Activities
Köksal et al. (2007) synthesized new Mannich bases of 5-nitro-2-benzoxazolinones, exhibiting significant analgesic and anti-inflammatory activities. These compounds could be relevant in developing new pain relief and anti-inflammatory medications (Köksal et al., 2007).
Glucan Synthase Inhibitors for Antifungal Applications
Ting et al. (2011) explored the structure-activity relationship of pyridazinones as glucan synthase inhibitors. Their research contributes to the development of antifungal agents, especially in combating fungal infections like Candida (Ting et al., 2011).
properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-21-11-12-24-23(17-21)26(25(18-28-24)34(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXXXXGRHMHSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)
![2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2876088.png)
![Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2876091.png)


![8-(2-((3-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876098.png)
![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2876099.png)
![Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate](/img/structure/B2876100.png)
![4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2876101.png)

![3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2876104.png)

![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)
